N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide

Lipophilicity Drug-likeness Lead optimisation

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide (CAS 1798042-65-5) is a synthetic pyrazole-4-sulfonamide derivative bearing an N-1 tetrahydropyran (oxan-4-yl) substituent and an n-butyl sulfonamide chain at the 4-position. Its molecular formula is C₁₂H₂₁N₃O₃S, with a molecular weight of 287.38 g/mol.

Molecular Formula C12H21N3O3S
Molecular Weight 287.38
CAS No. 1798042-65-5
Cat. No. B2932448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide
CAS1798042-65-5
Molecular FormulaC12H21N3O3S
Molecular Weight287.38
Structural Identifiers
SMILESCCCCS(=O)(=O)NC1=CN(N=C1)C2CCOCC2
InChIInChI=1S/C12H21N3O3S/c1-2-3-8-19(16,17)14-11-9-13-15(10-11)12-4-6-18-7-5-12/h9-10,12,14H,2-8H2,1H3
InChIKeyRLOBPDNGFFHQDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide (CAS 1798042-65-5): Core Scaffold, Computed Properties, and Procurement-Relevant Identity


N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide (CAS 1798042-65-5) is a synthetic pyrazole-4-sulfonamide derivative bearing an N-1 tetrahydropyran (oxan-4-yl) substituent and an n-butyl sulfonamide chain at the 4-position. Its molecular formula is C₁₂H₂₁N₃O₃S, with a molecular weight of 287.38 g/mol [1]. The compound belongs to a scaffold class extensively explored as kinase inhibitors—notably interleukin-1 receptor-associated kinase 4 (IRAK4) and N-myristoyltransferase (NMT)—where the pyrazole-4-sulfonamide core functions as a privileged pharmacophore [2]. Computed physicochemical descriptors include XLogP3-AA = 0.8, topological polar surface area (TPSA) = 81.6 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds [1]. These properties place the compound within favourable oral drug-like chemical space (Lipinski Rule of 5 compliant), making it a relevant candidate for kinase-focused screening libraries and lead optimisation programmes.

Privileged pyrazole-4-sulfonamide pharmacophore explored for IRAK4/NMT kinase inhibition
Drug-like physicochemical profile (Lipinski Rule of 5 compliant)
N-1 tetrahydropyran ring reported to provide steric shielding for metabolic stability studies

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide: Why In-Class Pyrazole Sulfonamides Cannot Be Simply Interchanged for Screening or SAR


Procurement decisions involving pyrazole-4-sulfonamide screening compounds frequently assume interchangeability within the class. This assumption is invalidated by three measurable factors. First, the N-1 substituent identity (tetrahydropyran vs. tetrahydrofuran vs. aryl) governs both lipophilicity and metabolic stability through steric and electronic modulation of the pyrazole ring [1]. Second, the sulfonamide N-substituent chain length and branching (n-butyl vs. isopropyl vs. phenyl) directly control XLogP3, which varies from 0.3 (propane-2-sulfonamide) to 1.1 (benzenesulfonamide) across otherwise identical N-1 tetrahydropyran scaffolds [2]. Third, the tetrahydropyran oxygen atom introduces a hydrogen-bond acceptor site absent in carbocyclic N-substituents, altering target engagement geometry as crystallographically demonstrated in IRAK4 co-structures with related pyrazole inhibitors [1]. These quantifiable differences in logP, rotatable bond count, and polar surface area translate into divergent permeability, solubility, and protein-binding profiles—meaning that substitution of one analog for another without deliberate, property-matched selection risks compromising assay interpretability and SAR continuity.

  • N-1 substituent controls lipophilicity & stability
    Tetrahydropyran vs. tetrahydrofuran or aryl groups may shift logP and metabolic susceptibility, altering assay behavior.
  • Sulfonamide chain length defines logP window
    n-Butyl, isopropyl, or phenyl chains produce XLogP3 values from 0.3 to 1.1, impacting permeability–solubility balance.
  • Tetrahydropyran oxygen adds H-bond acceptor
    Absent in carbocyclic analogs, this acceptor can alter target engagement geometry, as shown in IRAK4 co-structures.

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide: Quantitative Comparator Evidence for Differentiated Scientific Selection


Lipophilicity Differentiation: n-Butyl Sulfonamide Occupies a Narrow logP Window Between Isopropyl and Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 0.8, which is intermediate between the propane-2-sulfonamide analog (XLogP3 = 0.3) and the benzenesulfonamide analog (XLogP3 = 1.1) on the identical N-1 tetrahydropyran-pyrazole scaffold [1][2]. This represents a ∆logP of +0.5 over the isopropyl analog and −0.3 relative to the phenyl analog. The narrow logP window occupied by the n-butyl chain is consistent with the optimal lipophilicity range (XLogP3 0–3) for oral drug-likeness and balanced permeability–solubility profiles [3].

Lipophilicity diff.
Head-to-head
ΔlogP +0.5 vs isopropyl, −0.3 vs phenyl
Intermediate lipophilicity supports balanced permeability–solubility profiling
XLogP3-AA = 0.8; computed on identical N-1 tetrahydropyran scaffold
Lipophilicity Drug-likeness Lead optimisation

Rotatable Bond Count as a Conformational Flexibility Descriptor: n-Butyl Chain Provides Increased Degrees of Freedom Over Branched and Aromatic Analogs

The target compound possesses six rotatable bonds, compared to four rotatable bonds each for the propane-2-sulfonamide and benzenesulfonamide analogs on the same N-1 tetrahydropyran-pyrazole scaffold [1][2]. The added rotatable bonds arise from the extended n-butyl chain (C–C–C–C) versus the compact isopropyl group (C–C–C branched) and the rigid phenyl ring. Higher rotatable bond count generally increases conformational entropy in the unbound state, which can modulate the entropic penalty upon target binding. The rule-of-thumb ceiling for oral bioavailability is ≤10 rotatable bonds, so this compound remains well within acceptable limits [3].

Rotatable bonds
Head-to-head
6 rot. bonds (+2 vs analogs)
Greater conformational sampling for target engagement within Veber limits
Both isopropyl and phenyl analogs have 4 rotatable bonds
Conformational flexibility Entropic penalty Binding free energy

N-1 Tetrahydropyran vs. Tetrahydrofuran: Six-Membered Ring Provides Incremental Lipophilicity and Steric Bulk Relative to the Five-Membered Analog

Comparing the target compound (N-1 tetrahydropyran, XLogP3 = 0.8) with its direct N-1 tetrahydrofuran analog (CAS 1797158-83-8, XLogP3 = 0.4), the six-membered oxane ring contributes an additional +0.4 logP units [1][2]. Both compounds share the identical butane-1-sulfonamide group, isolating the N-1 ring size as the sole structural variable. The tetrahydropyran ring is also sterically larger, providing greater shielding of the pyrazole core from metabolic enzymes. This is consistent with literature reports indicating that tetrahydropyran-containing pyrazole sulfonamides exhibit reduced CYP3A4-mediated oxidation relative to less sterically hindered N-substituents [3].

N-1 ring size
Head-to-head
XLogP3 0.8 vs 0.4 (THP vs THF); MW 287 vs 273
Six-membered oxane ring increases lipophilicity and steric bulk
Same butane-1-sulfonamide group; ring size is the only variable
Ring size effect N-1 substituent SAR Steric shielding

Scaffold Validation: Tetrahydropyran-Pyrazole Core Is a Recognised Pharmacophore for IRAK4 Kinase Inhibition

The tetrahydropyran-pyrazole substructure present in the target compound is directly validated by AS2444697, a potent and selective IRAK4 inhibitor (IC₅₀ = 21 nM) that bears an identical N-1 tetrahydropyran-4-yl-pyrazole core . AS2444697 demonstrated >30-fold selectivity for IRAK4 over a panel of 146 kinases and exhibited favourable DMPK properties including low drug–drug interaction risk . While AS2444697 has a carboxamide rather than sulfonamide at the pyrazole 4-position, the shared N-1 tetrahydropyran-pyrazole scaffold confirms the viability of this substructure for engaging the IRAK4 ATP-binding pocket. The broader amidopyrazole IRAK4 inhibitor series, from which this scaffold emerged, initially yielded compounds with IC₅₀ values of 0.69–2.2 µM, with subsequent optimisation producing low-nanomolar inhibitors [1].

Scaffold validation
Class-level
Core shared with AS2444697 (IRAK4 IC50 21 nM, >30-fold selectivity)
Supports IRAK4-focused scaffold exploration; 4-sulfonamide variant unprofiled
Direct target compound IRAK4 data not available; class-level inference
IRAK4 Kinase inhibition Scaffold validation

Polar Surface Area and Hydrogen-Bond Profile Differentiate Butane-1-sulfonamide from Diverse Sulfonamide Series Within the Same Scaffold Class

The target compound has a computed topological polar surface area (TPSA) of 81.6 Ų with exactly one hydrogen bond donor (the sulfonamide N–H) and five hydrogen bond acceptors [1]. The TPSA value falls below the widely accepted 140 Ų threshold for good oral absorption and below the 90 Ų threshold for blood–brain barrier penetration [2]. This TPSA value is identical for all N-1 tetrahydropyran-pyrazole sulfonamide analogs sharing the same HBD/HBA count (propane-2-sulfonamide and benzenesulfonamide analogs also have TPSA = 81.6 Ų) [1], meaning that the N-substituent variation affects logP and rotatable bonds without altering TPSA. This creates an unusual scenario where permeability–lipophilicity relationships can be studied orthogonally by selecting analogs with identical TPSA but varying logP.

Polar surface area
Head-to-head
TPSA 81.6 Ų, Δ = 0 vs analogs
Constant TPSA enables logP-tunable SAR without polarity confound
Below 140 Ų oral and 90 Ų CNS thresholds; HBD 1, HBA 5
Polar surface area Hydrogen bonding Permeability prediction

Procurement-Relevant Application Scenarios for N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]butane-1-sulfonamide (CAS 1798042-65-5) Based on Quantified Comparator Evidence


Parallel Medicinal Chemistry (PMC) Library Design Requiring LogP-Tunable Pyrazole-4-sulfonamide Monomers with Constant TPSA

The invariant TPSA of 81.6 Ų across N-1 tetrahydropyran-pyrazole sulfonamide analogs [1], combined with logP spanning 0.3–1.1 depending on the sulfonamide N-substituent, enables construction of a focused property array where lipophilicity is the sole varying parameter. Including the butane-1-sulfonamide compound (XLogP3 = 0.8) provides a midpoint logP reference between the isopropyl (0.3) and phenyl (1.1) extremes, allowing medicinal chemists to probe logP–activity relationships without TPSA confounding. This is particularly valuable in PMC approaches where simultaneous synthesis of multiple sulfonamide derivatives from a common pyrazole-4-amine intermediate is employed [2].

IRAK4-Focused Kinase Screening Cascade Using the Validated Tetrahydropyran-Pyrazole Scaffold

The tetrahydropyran-pyrazole substructure has been crystallographically validated in IRAK4 co-structures and is present in the potent inhibitor AS2444697 (IRAK4 IC₅₀ = 21 nM) [1]. For screening laboratories building IRAK4-targeted compound collections, the butane-1-sulfonamide variant provides a structurally distinct 4-substituent relative to the carboxamide-based analogs that dominate the published IRAK4 literature [2]. This structural divergence is valuable for exploring alternative binding modes within the IRAK4 ATP pocket or for identifying compounds with differentiated selectivity profiles against the wider IRAK family (IRAK1, IRAK2, IRAK3).

Metabolic Stability Screening: Tetrahydropyran N-1 Substituent as a Steric Shield Against CYP-Mediated Oxidation

Literature precedent demonstrates that the tetrahydropyran N-1 substituent in pyrazole sulfonamide series provides measurable protection against oxidative metabolism compared to smaller or more exposed N-substituents [1]. The six-membered oxane ring in the target compound offers greater steric bulk than the five-membered tetrahydrofuran analog (MW difference +14.03 g/mol; XLogP3 difference +0.4) [2], which is expected to reduce CYP3A4-mediated hydroxylation at the pyrazole ring. Procurement for microsomal stability profiling or metabolite identification studies is scientifically justified to quantify this steric shielding effect in head-to-head metabolic assays versus the tetrahydrofuran and N-methyl comparators.

Physicochemical Property Benchmarking: A Mid-Range logP Standard for Pyrazole Sulfonamide Chemical Space

With a computed XLogP3 of 0.8 and six rotatable bonds [1], this compound occupies a central position in the pyrazole-4-sulfonamide property landscape. It can serve as a reference standard for calibrating computational logP and solubility prediction models specifically for this chemotype. Compared to the propane-2-sulfonamide analog (XLogP3 = 0.3, 4 rotatable bonds) and benzenesulfonamide analog (XLogP3 = 1.1, 4 rotatable bonds) [2], the butane-1-sulfonamide compound uniquely combines intermediate lipophilicity with elevated conformational flexibility, making it a useful benchmark for molecular dynamics simulations and free-energy perturbation calculations targeting this scaffold class.

Application
Selection Property
Validation Focus
PMC library design
Mid-range logP reference (XLogP3 0.8) within constant TPSA series
LogP–activity relationship without polarity confounding
IRAK4 screening cascade
Validated tetrahydropyran-pyrazole kinase scaffold
IRAK family selectivity profile and ATP-pocket binding mode
Metabolic stability profiling
N-1 tetrahydropyran steric shielding potential
CYP-mediated oxidation resistance vs. smaller N-substituents
Physicochemical benchmarking
Constant TPSA logP probe with elevated conformational flexibility
Computational model calibration for pyrazole sulfonamide space
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